Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
Description
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is a partially hydrogenated quinoline derivative featuring a carboxaldehyde group at position 1 and a methyl substituent at position 5. This compound’s hybrid structure (combining a tetrahydroquinoline scaffold with a reactive aldehyde moiety) is of particular interest in medicinal chemistry for designing drug candidates with tailored properties .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZQSPULDOYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188401 | |
| Record name | Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34847-16-0 | |
| Record name | 3,4-Dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034847160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-6-METHYL-1(2H)-QUINOLINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D6VG6EVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Strategies for Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinoline derivatives, including the target compound, often employs domino (cascade) reactions, reduction or oxidation followed by cyclization, nucleophilic aromatic substitution (SNAr) sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. These methods enable efficient construction of the tetrahydroquinoline scaffold in one-pot or multistep sequences, often with high yields and stereoselectivity.
Reduction-Oxidation Followed by Cyclization
One common approach involves the reduction of quinoline precursors to dihydro or tetrahydroquinolines, followed by cyclization to introduce the aldehyde functionality at the 1-position. For example, reduction of cyclic imines followed by reductive amination with formaldehyde can yield N-methylated tetrahydroquinoline derivatives with high diastereoselectivity (yields 93–98%). This method allows precise control over stereochemistry and substitution patterns.
Friedlander Synthesis and Related Condensation Reactions
The Friedlander synthesis is a classical and widely used method for preparing quinoline derivatives. It involves the condensation of o-aminoaryl aldehydes or ketones with ketones possessing an α-methylene group under acidic or basic catalysis. This reaction proceeds through amino-ketone condensation and cyclocondensation steps, producing substituted quinoline derivatives, including tetrahydroquinolines when reduction steps are incorporated.
- For the target compound, 6-methyl substitution can be introduced via appropriately substituted starting materials (e.g., 6-methyl-o-aminoaryl aldehydes).
- Catalysts such as p-toluene sulphonic acid or Neodymium(III) nitrate hexahydrate have been reported to enhance the reaction efficiency and selectivity.
Metal-Promoted and High-Temperature Cyclizations
Metal catalysts and high-temperature conditions have been utilized to promote cyclization and ring closure steps in the synthesis of fused quinoline derivatives. For instance, intramolecular Friedel–Crafts reactions initiated by the formation of N-acyliminium intermediates can yield tetracyclic quinoline systems in good to excellent yields (45–93%). Although these methods are more common for fused tetracyclic quinolines, they provide mechanistic insights relevant to tetrahydroquinoline synthesis.
Green and One-Pot Syntheses
Recent trends emphasize green chemistry approaches, including aqueous media reactions and one-pot domino sequences. Acid-catalyzed domino reactions enable the synthesis of tetrahydroquinolines in environmentally benign conditions with simplified workups.
Representative Synthetic Routes and Research Data
Example Synthetic Route: Reduction-Reductive Amination Sequence
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting quinoline derivative + H2, Pd/C | 90–95 | Reduction to cyclic imine intermediate |
| 2 | Formaldehyde addition + continued hydrogenation | 93–98 | Reductive amination to N-methyl tetrahydroquinoline |
Friedlander Synthesis Conditions for 6-Methyl Substituted Tetrahydroquinolines
- These methods allow introduction of methyl group at 6-position and aldehyde at 1-position via cyclocondensation.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reduction + Reductive Amination | High stereoselectivity, high yield | One-pot, mild conditions | Requires hydrogenation setup |
| Friedlander Synthesis | Classical, versatile for substitution | Simple reagents, scalable | May require long reflux times |
| Metal-Promoted Cyclization | Enables complex fused systems | High yields for fused quinolines | Harsh conditions, metal residues |
| Green Domino Reactions | Environmentally friendly, one-pot | Reduced waste, mild conditions | Limited substrate scope |
Mechanistic Insights
- Reduction followed by cyclization involves initial formation of cyclic imines, which upon hydrogenation yield tetrahydroquinolines with controlled stereochemistry.
- Friedlander synthesis proceeds via condensation of amino group with carbonyl, followed by cyclization and dehydration to form the quinoline ring.
- Metal-promoted reactions often proceed via N-acyliminium intermediates that undergo intramolecular electrophilic aromatic substitution.
Summary and Outlook
The preparation of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is well-established through several synthetic methodologies, with reduction-reductive amination and Friedlander synthesis being prominent. These methods offer high yields, stereocontrol, and functional group tolerance. Advances in domino reactions and green chemistry are expanding the toolbox for synthesizing this compound efficiently and sustainably.
Further research may focus on:
- Developing milder catalytic systems for selective functionalization.
- Expanding substrate scope for diverse substitution patterns.
- Applying continuous flow and automated synthesis for scale-up.
This detailed analysis integrates diverse research findings and synthesis data to provide a comprehensive understanding of the preparation methods for Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- with professional rigor and authoritative insight.
Chemical Reactions Analysis
Types of Reactions
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Eco-friendly and reusable catalysts are often employed in green synthesis.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- and related tetrahydroquinoline derivatives:
Key Structural and Functional Insights:
Reactivity: The 1-carboxaldehyde group in the target compound enables nucleophilic additions (e.g., hydrazine condensations to form hydrazones) or reductions to alcohols, unlike 6-methyl-1,2,3,4-tetrahydroquinoline, which lacks such reactivity . Compared to 6-nitro derivatives (electron-deficient), the aldehyde group may participate in different reaction pathways, such as Schiff base formation .
Bioactivity: Hybrid molecules like (E)-4-guanidino-...tetrahydroquinoline-6-carboxylate () demonstrate that combining tetrahydroquinoline with bioactive fragments (e.g., ibuprofen) can enhance pharmacological profiles. The target compound’s aldehyde group could similarly facilitate covalent binding to biological targets . Sulfonamido derivatives () highlight how polar substituents improve solubility, a feature the target compound may lack due to its hydrophobic methyl group .
Steric and Electronic Effects :
- The 1-(cyclohexylmethyl) analog () introduces steric bulk, which may hinder interactions in catalytic or binding sites compared to the smaller methyl group in the target compound .
Biological Activity
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- (also known as 3,4-dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₁H₁₃N O
- Molecular Weight : 175.23 g/mol
- CAS Registry Number : 34847-16-0
The compound features a fused ring structure typical of quinolines, which contributes to its pharmacological properties.
Antimicrobial Activity
Quinoline derivatives have been widely studied for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. In a study assessing the antimicrobial efficacy of quinoline derivatives, compounds showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against resistant strains of bacteria .
Anticancer Activity
Recent investigations have highlighted the potential of quinoline derivatives as anticancer agents. For instance, a series of novel tetracyclic quinoline derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the quinoline ring could enhance anticancer activity .
Antitubercular Activity
Quinoline derivatives are also recognized for their antitubercular properties. A study designed new quinolinone-thiosemicarbazone hybrids that exhibited potent activity against M. tuberculosis, outperforming standard treatments like isoniazid. The molecular docking studies suggested a strong binding affinity to key proteins involved in the bacterium's metabolism .
Case Studies
- Antimycobacterial Activity :
- Anticancer Potential :
Synthesis Methods
The synthesis of Quinoline-1-carboxaldehyde involves various chemical reactions including cyclization and functional group modifications. Recent advancements have focused on efficient synthetic routes that enhance yield and purity:
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Pfitzinger Reaction | Isatin derivatives | Up to 97% |
| Imino-Ene Cyclization | Boron trifluoride | Variable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-?
- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of quinoline precursors. For example, sodium triacetoxyborohydride (STAB) in acetic acid has been used to reduce imine intermediates, yielding tetrahydroquinoline derivatives (e.g., compound 58 in ). Chromatographic purification (e.g., silica gel column) is critical to isolate the product in high purity. Confirm structural integrity using H NMR (e.g., characteristic methyl and aldehyde proton signals) and ESI-MS for molecular weight validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, as hydrolysis may degrade the aldehyde group. Stability tests under varying pH and temperature conditions are recommended to identify decomposition pathways. Note that some tetrahydroquinoline derivatives are prone to oxidation; thus, antioxidants like BHT may be added during long-term storage .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Analysis : H/C NMR for confirming substituent positions (e.g., methyl at C6, aldehyde at C1) and ring saturation.
- Purity Assessment : HPLC with UV detection (λ ~250–300 nm for quinoline absorption) or GC-MS for volatile impurities.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation agents (e.g., ammonium formate) for imine reduction efficiency.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation.
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate conversion. For example, bromination of tetrahydroquinoline (e.g., compound 61 in ) requires strict control of NBS stoichiometry and reaction time to avoid over-bromination .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues in tested compounds).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl, aldehyde) and correlate changes with bioactivity. For example, 4-(1-adamantyl)quinoline derivatives show enhanced antitubercular activity due to hydrophobic interactions .
- Replicate Studies : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism specificity .
Q. How can computational methods predict the compound’s reactivity or toxicity?
- Methodological Answer :
- DFT Calculations : Model electron density at the aldehyde group to predict nucleophilic attack sites.
- ADMET Profiling : Use tools like SwissADME or ProTox-II to estimate permeability, metabolic stability, and hepatotoxicity. For example, logP values (e.g., ~2.5 for similar tetrahydroquinolines) suggest moderate blood-brain barrier penetration .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification at Scale : Replace column chromatography with recrystallization or distillation (if volatile).
- Byproduct Management : Optimize quenching steps (e.g., aqueous workup for STAB reactions) to remove borate salts.
- Process Safety : Conduct DSC/TGA analysis to identify exothermic decomposition risks during large-scale reactions .
Data Contradiction Analysis
Q. Why do stability reports vary for this compound across different sources?
- Methodological Answer : Discrepancies may arise from differences in storage conditions (e.g., oxygen/moisture exposure) or analytical methods. For example, some studies report decomposition via aldehyde oxidation, while others note ring aromatization under acidic conditions. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring to generate standardized degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
